Tridecanoic acid (CAS: 638-53-9) is a 13-carbon straight-chain saturated odd-chain fatty acid (OCFA) that serves as a highly specialized precursor and analytical standard in chemoinformatics, lipidomics, and materials science. Unlike highly abundant even-chain fatty acids, this odd-chain compound is characterized by its negligible endogenous presence in mammalian systems, making it an indispensable internal standard for quantitative chromatography [1]. Furthermore, its odd-numbered carbon backbone induces a distinct crystal packing geometry that yields anomalous thermodynamic properties, including a highly specific melting point of approximately 41.5 °C and a robust latent heat of fusion (~177 J/g)[2]. These precise physical parameters drive its procurement for advanced thermal energy storage systems and the structural tuning of lyotropic liquid crystalline lipid nanoparticles [3].
Substituting tridecanoic acid with closely related even-chain analogs, such as lauric acid (C12:0) or myristic acid (C14:0), fundamentally compromises both analytical and thermodynamic workflows. In quantitative lipidomics, even-chain fatty acids are endogenously abundant in biological matrices, meaning their use as internal standards introduces severe baseline interference and invalidates recovery calculations [1]. In materials engineering, the substitution fails due to the 'alternation effect' in crystal packing: even-chain acids pack uniformly, whereas the terminal methyl groups of odd-chain acids like tridecanoic acid adopt a modified orientation that reduces inter-bilayer packing density [2]. This structural divergence means that despite having a longer carbon chain than lauric acid, tridecanoic acid exhibits a lower melting point, rendering even-chain substitutes completely non-viable for phase change materials (PCMs) or lipid nanoparticles (LNPs) engineered for specific low-temperature phase transitions [3].
In quantitative gas chromatography-mass spectrometry (GC-MS) workflows for fatty acid methyl ester (FAME) profiling, the selection of an internal standard dictates the accuracy of absolute quantification and recovery rates. Tridecanoic acid (C13:0) is utilized because it is virtually absent in mammalian and yeast lipidomes, presenting an endogenous background of <0.01%. In contrast, substituting with an even-chain analog like myristic acid (C14:0) introduces massive baseline interference, as C14:0 naturally occurs at concentrations of 1-5% in biological samples [1]. This >100-fold reduction in baseline overlap allows tridecanoic acid to provide a true zero-background reference peak, ensuring that integrated peak areas strictly reflect extraction recovery rather than endogenous lipid fluctuations [2].
| Evidence Dimension | Endogenous baseline interference in mammalian/biological matrices |
| Target Compound Data | Tridecanoic acid (<0.01% endogenous background) |
| Comparator Or Baseline | Myristic acid (1.0% - 5.0% endogenous background) |
| Quantified Difference | >100-fold reduction in baseline interference |
| Conditions | FAME GC-MS lipidomic profiling of biological tissue extracts |
Guarantees accurate mass quantification and recovery validation in analytical workflows by eliminating signal overlap with endogenous lipids.
The procurement of fatty acids for organic phase change materials (PCMs) relies heavily on matching the solid-liquid transition temperature to the target application. Due to the well-documented melting point alternation effect in n-alkyl carboxylic acids, tridecanoic acid (C13:0) exhibits a melting point of approximately 41.5 °C. Counterintuitively, this is lower than the shorter even-chain comparator, lauric acid (C12:0), which melts at 43.2 °C [1]. Despite this lower transition temperature, tridecanoic acid maintains a high latent heat of fusion of 177 J/g, comparable to longer-chain fatty acids[2]. This thermodynamic anomaly is driven by the C'' crystal modification unique to odd-chain acids, which alters inter-bilayer packing density.
| Evidence Dimension | Solid-liquid phase transition temperature (Tm) |
| Target Compound Data | Tridecanoic acid (Tm ≈ 41.5 °C, Latent Heat = 177 J/g) |
| Comparator Or Baseline | Lauric acid (C12:0) (Tm ≈ 43.2 °C) |
| Quantified Difference | 1.7 °C lower melting point despite possessing an additional carbon atom |
| Conditions | Differential Scanning Calorimetry (DSC) of bulk organic phase change materials |
Allows materials engineers to achieve a lower thermal transition setpoint in eutectic mixtures without sacrificing latent heat capacity or reducing the carbon chain length.
In the formulation of lipid-based delivery systems, the addition of fatty acids to base lipids like monoolein or phytantriol dictates the self-assembled nanostructure. The incorporation of odd-chain fatty acids like tridecanoic acid induces unique phase transitions compared to even-chain counterparts. Because the terminal methyl group of an odd-chain fatty acid projects at a different angle within the lipid bilayer, it alters the critical packing parameter (CPP) of the membrane[1]. This structural divergence allows formulation scientists to trigger specific sequences of mesophase transitions (e.g., from fluid lamellar to inverted hexagonal HII or micellar cubic I2 phases) at different temperature thresholds than those achieved using myristic acid (C14:0) or lauric acid (C12:0) [2].
| Evidence Dimension | Inter-bilayer packing density and critical packing parameter (CPP) |
| Target Compound Data | Tridecanoic acid (Odd-chain terminal methyl orientation, reduced packing density) |
| Comparator Or Baseline | Myristic acid (Even-chain terminal methyl orientation, uniform packing density) |
| Quantified Difference | Altered mesophase transition thresholds in monoolein/phytantriol dispersions |
| Conditions | Small-angle X-ray scattering (SAXS) of lipid nanoparticle libraries |
Provides formulation scientists with a precise chemical lever to tune the membrane fluidity and drug-release kinetics of lyotropic liquid crystalline delivery vehicles.
Directly following from its negligible endogenous background in mammalian tissues, tridecanoic acid is the premier choice for internal standardization in fatty acid methyl ester (FAME) profiling. It is routinely spiked into biological samples prior to extraction to accurately quantify lipid recovery rates and correct for matrix effects without interfering with the quantification of biologically relevant even-chain fatty acids [1].
Leveraging its anomalous melting point alternation, tridecanoic acid is utilized in the synthesis of organic phase change materials (PCMs) and microcapsules. Its specific transition temperature of 41.5 °C and high latent heat (177 J/g) make it ideal for solar heat utilization systems, smart textiles, and optically-controlled heat batteries where precise thermal setpoints are required [2].
Because of its unique inter-bilayer packing density, tridecanoic acid is formulated into monoolein and phytantriol-based lipid nanoparticles (LNPs) to modulate mesophase behavior. It is selected when formulation scientists need to engineer specific phase transitions (such as inverted hexagonal or micellar cubic phases) for controlled release of small molecule therapeutics or imaging contrast agents [3].
Irritant